molecular formula C24H26N4O4S B3312511 N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946318-20-3

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3312511
CAS No.: 946318-20-3
M. Wt: 466.6 g/mol
InChI Key: HUCNBQKVNIMPON-UHFFFAOYSA-N
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Description

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Compound ID: G620-0706) is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a para-substituted phenyl ring linked to a 1,4-benzodioxine-sulfonamide moiety. Its molecular formula is C₂₄H₂₆N₄O₄S, with a molecular weight of 466.56 g/mol . The compound is structurally optimized for interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-17-10-12-28(13-11-17)24-9-7-21(25-26-24)18-2-4-19(5-3-18)27-33(29,30)20-6-8-22-23(16-20)32-15-14-31-22/h2-9,16-17,27H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNBQKVNIMPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzodioxine core with a sulfonamide group and a pyridazine moiety, which contributes to its biological properties. The synthesis typically involves multiple steps, including:

  • Formation of the Benzodioxine Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the Pyridazinyl Group : Coupling reactions, such as Suzuki or Heck reactions, are often employed.
  • Final Assembly : The sulfonamide linkage is formed via amide bond formation using carbodiimides.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

The modulation of these biological pathways can lead to effects such as anti-inflammatory responses or anticancer activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

These activities suggest that modifications in the compound's structure can influence its effectiveness against various bacterial strains .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented:

CompoundEnzyme TargetIC50 Value (µM)
Compound XAChE2.14 ± 0.003
Compound YUrease0.63 ± 0.001

These findings highlight the potential for developing this compound as a therapeutic agent for conditions requiring enzyme modulation .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound.

  • Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : Another study reported significant reductions in inflammatory markers in animal models treated with related compounds, suggesting potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Positional Isomerism

The meta-substituted isomer (G620-0136) shares identical molecular weight and logP with G620-0706 but differs in phenyl substitution geometry.

Ring Size and Lipophilicity

Replacing 4-methylpiperidinyl (6-membered ring) with azepan-1-yl (7-membered ring) increases molecular weight and likely lipophilicity, which could improve tissue penetration but reduce solubility .

Electronic and Steric Effects

The 4-fluorophenylpiperazinyl group (C₂₅H₂₅FN₄O₄S) introduces electronegative fluorine, which may strengthen target interactions via halogen bonding.

Heterocyclic Modifications

The isopropylimidazole derivative (C₂₀H₂₀N₄O₄S) has a lower molecular weight and higher polar surface area due to the imidazole ring, which may reduce logP and improve aqueous solubility. However, its smaller size could limit hydrophobic interactions in targets .

Research Context and Limitations

While logP and solubility data suggest favorable pharmacokinetic profiles, empirical studies on binding affinity, toxicity, and metabolic stability are required to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the key synthetic parameters for optimizing the yield of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

  • Temperature : Maintain between room temperature and reflux (e.g., 25–120°C) to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions involving pyridazine intermediates .
  • Catalysts : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridazin-3-yl group to the phenyl ring .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the benzodioxine, pyridazine, and 4-methylpiperidine moieties .
  • High-Resolution MS (HRMS) : Verify molecular formula (e.g., C₂₄H₂₅N₃O₄S) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, if single crystals are obtainable .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-methylpiperidine with other amines) to isolate pharmacophores .
  • Target Engagement Assays : Use biophysical methods (e.g., surface plasmon resonance) to validate direct binding to purported targets .
    • Example : If conflicting data exist on kinase inhibition, perform competitive binding assays with ATP analogs to confirm mechanism .

Q. What strategies are effective for probing the metabolic stability of this sulfonamide derivative?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify reactive metabolites .
    • Data Analysis : Compare half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) across species to predict in vivo behavior .

Notes on Evidence-Based Design

  • Theoretical Frameworks : Link SAR studies to receptor-ligand interaction models (e.g., molecular docking with the target protein’s crystal structure) .
  • Contradiction Management : Use multivariate analysis to isolate variables causing discrepancies in biological data (e.g., pH, ionic strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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